molecular formula C6H3Cl2N3 B13679916 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13679916
M. Wt: 188.01 g/mol
InChI Key: UEIYEFQQTMAXMF-UHFFFAOYSA-N
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Description

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C6H3Cl2N3 and a molecular weight of 188.02 g/mol . It is supplied with a typical purity of 95% and should be stored in an inert atmosphere at 0-2°C to maintain stability . This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class of heterocycles, a scaffold recognized for its significant value in medicinal chemistry and drug discovery . The core structure is frequently investigated as a key pharmacophore in the development of novel kinase inhibitors . Specifically, research has explored related [1,2,4]triazolo[4,3-a]pyrazine derivatives as potent, dual-purpose agents that inhibit both c-Met and VEGFR-2 kinases . These kinases are critical therapeutic targets in oncology, as c-Met and VEGFR-2 play central roles in tumor growth, proliferation, and angiogenesis . Consequently, this compound serves as a versatile and valuable synthetic building block for researchers designing and synthesizing new potential antitumor agents. The dichloro-substitution pattern on the bicyclic ring system makes it a suitable intermediate for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allowing for the creation of diverse chemical libraries for biological screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. All information provided is for informational purposes. Researchers should refer to the Certificate of Analysis for lot-specific data and consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H

InChI Key

UEIYEFQQTMAXMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

  • 2,3-Dichloropyridine Derivatives: The dichloro substitution pattern at positions 6 and 8 in the triazolopyridine corresponds to the 2 and 3 positions in the pyridine precursor. Commercially available or synthesized 2,3-dichloropyridine or its carboxylic acid derivatives serve as key starting materials.

  • Hydrazine Hydrate or Hydrazides: These provide the nitrogen atoms necessary for the formation of the triazole ring.

Cyclization Reaction

  • The core step involves the condensation of the pyridine derivative with hydrazine or hydrazide under dehydrating conditions, often using phosphorus oxychloride (POCl3) as both solvent and dehydrating agent.

  • Microwave irradiation can be applied to accelerate the reaction, typically conducted at elevated temperatures (e.g., 100-150 °C) for a few hours.

  • The reaction leads to the formation of the fused triazolo ring system, preserving the dichloro substitution pattern.

Purification

  • The crude product is often purified by recrystallization from ethanol or other suitable solvents to obtain pure 6,8-dichloro-triazolo[4,3-a]pyridine.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Starting Materials 2,3-Dichloropyridine derivatives, hydrazine hydrate Commercially available or synthesized in lab
Solvent/Dehydrating Agent Phosphorus oxychloride (POCl3) Acts as solvent and dehydrating agent
Temperature 100–150 °C (microwave irradiation possible) Microwave reduces reaction time and improves yield
Reaction Time 2–6 hours (microwave), up to 24 hours (conventional) Dependent on scale and method
Purification Recrystallization from ethanol or similar Yields light yellow to off-white solid
Yield Moderate to good (50–70%) Dependent on purity of starting materials and conditions

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Hydrazine + 2,3-Dichloropyridine + POCl3 (Microwave) Hydrazine hydrate, 2,3-dichloropyridine, POCl3 Microwave irradiation, 100–150 °C, 2–6 h Rapid reaction, good yields, simple purification Requires POCl3 handling, moderate yields
Conventional Heating with POCl3 Same as above 120 °C, 12–24 h Established method Longer reaction time
Palladium-Catalyzed Cyclization (Analogous) Pd catalyst, halogenated pyridines, hydrazine derivatives Variable, inert atmosphere Potential for selective functionalization Less documented for this compound
Multi-step Synthesis from Pyridine Carboxylic Acids Pyridine acid derivatives, hydrazine, dehydrating agents Multi-step, variable Allows diverse substitution More complex, time-consuming

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 8 serve as primary sites for nucleophilic displacement.

Key Examples:

  • Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 6- or 8-amino derivatives. Primary amines require catalytic CuI for improved regioselectivity.

  • Thiolation : Treatment with thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃, EtOH) replaces chlorine with thioether groups at either position .

Regioselectivity Factors:

  • Position 8 is generally more reactive due to reduced steric hindrance compared to position 6.

  • Electron-donating groups on nucleophiles favor substitution at position 8, while bulky nucleophiles prefer position 6.

Cyclization and Ring Expansion

The triazole ring participates in annulation reactions to form polycyclic systems.

Notable Pathways:

  • Dimroth Rearrangement : Nitro-substituted derivatives undergo thermal isomerization (60–100°C) to form triazolo[1,5-a]pyridines. For example, 3-nitro derivatives rearrange completely in refluxing toluene .

  • Oxidative Cyclization : Reaction with chloroethynylphosphonates in the presence of K₂CO₃ yields fused phosphonate-containing triazolopyridines via ketenimine intermediates .

Mechanistic Insight:

text
Intermediate Formation: Cl⁻ displacement → Ynamine (A) → Ketenimine (B) → Cyclization → Triazolopyridine (C)

This pathway is highly selective for 2-hydrazinylpyridine precursors .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridine ring.

Suzuki-Miyaura Coupling:

  • Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) introduces aryl groups at position 3. For example:

    6,8-Cl-TriazoloPy+ArB(OH)2Pd6,8-Cl-TriazoloPy-Ar+Byproducts\text{6,8-Cl-TriazoloPy} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd}} \text{6,8-Cl-TriazoloPy-Ar} + \text{Byproducts}

    Yields range from 45–85%, depending on steric/electronic effects of the boronic acid .

Buchwald-Hartwig Amination:

  • Direct amination at position 3 using Pd₂(dba)₃/Xantphos catalyst system and Cs₂CO₃ base .

Oxidation and Reduction

Functional group interconversions are facilitated by redox reactions.

Oxidation:

  • Thioether groups at position 3 are oxidized to sulfones using H₂O₂/AcOH .

  • Methoxy groups remain stable under these conditions .

Reduction:

  • Nitro groups (introduced via substitution) are reduced to amines using H₂/Pd-C or NaBH₄/CuCl₂ .

Structural Modifications and Bioactivity

Derivatives exhibit tailored pharmacological properties:

DerivativeBiological ActivityIC₅₀/EC₅₀Source
3-(Cyclopropylmethyl)TNF-α inhibition0.85 μM
3-(4-Methoxyphenyl)Antifungal (C. albicans)MIC = 64 μg/mL
3-(4-Nitrophenyl)Anticancer (HT-29 cells)51 nM

Key Trends:

  • Electron-withdrawing substituents (e.g., NO₂, CF₃) enhance anticancer activity .

  • Bulky groups (e.g., tert-butyl) improve metabolic stability but reduce solubility .

Reaction Optimization Data

Critical parameters for scalable synthesis:

Reaction TypeOptimal CatalystSolventTemperatureYield (%)
Suzuki CouplingPd(PPh₃)₄DME/H₂O80°C72–85
Nucleophilic AminationCuIDMF100°C68–76
Dimroth RearrangementNoneToluene110°C89–95

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, with ongoing research focused on novel coupling strategies and bioisostere development .

Comparison with Similar Compounds

Structural Comparisons with Analogues

Core Planarity and Conjugation

The [1,2,4]triazolo[4,3-a]pyridine ring system is planar, as observed in X-ray crystallography studies of related compounds. For example, derivatives such as 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine exhibit dihedral angles of 26.79°–30.41° between the triazole-pyridine core and attached substituents, influencing intermolecular interactions . In contrast, the 6,8-dichloro variant likely maintains planarity but with enhanced electron-withdrawing effects due to chlorine atoms, which may reduce nucleophilic reactivity compared to non-halogenated analogues.

Substituent Effects

  • This contrasts with 6,8-dichloro’s dual chlorine substituents, which may prioritize electrophilic interactions .
  • 3,8-Dichloro derivative (CAS 22841-86-7) : Positional isomerism shifts chlorine to the triazole ring (position 3), altering electronic distribution and hydrogen-bonding capacity compared to 6,8-dichloro .
Table 1: Structural and Electronic Properties of Selected Analogues
Compound Substituents Molecular Weight Key Properties
6,8-Dichloro derivative Cl (6,8) ~220.0* High electrophilicity, planar core
8-Chloro-6-(CF₃) derivative Cl (8), CF₃ (6) 256.01 Enhanced lipophilicity
3,8-Dichloro derivative Cl (3,8) 220.0 Altered H-bonding sites
3-Chloro derivative (CAS 4922-74-1) Cl (3) 153.57 Reduced steric hindrance

*Estimated based on molecular formula.

Functional Comparisons

Antifungal and Herbicidal Activity

  • 6,8-Dichloro derivative: Limited direct data, but structurally similar compounds like 8-chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit IC₅₀ values of 76.4% against H. maydis, attributed to sulfone and chloro groups enhancing target binding .
  • Hydrazone-containing derivatives : Microwave-synthesized analogues show 70–85% inhibition against Botrytis cinerea at 100 µg/mL, with DFT studies linking activity to electron-deficient triazole rings .

Q & A

Q. What are the key structural features and nomenclature of 6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine?

The compound consists of a fused triazole and pyridine ring system, with chlorine atoms at the 6- and 8-positions. The "[4,3-a]" notation specifies the fusion pattern: the triazole ring (positions 1,2,4) is fused to the pyridine at the pyridine's 3-position. This substitution pattern influences electronic properties and binding interactions in biological systems .

Q. What are common synthetic routes for preparing 6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine derivatives?

A widely used method involves oxidative cyclization of hydrazine intermediates. For example:

  • Oxidative ring closure : Reacting hydrazine intermediates with sodium hypochlorite (NaOCl) in ethanol at room temperature yields the triazolopyridine core in ~73% yield (clean, green conditions) .
  • Hypervalent iodine(III)-mediated cyclization : Efficient for generating triazoloazines, including metallocene-containing derivatives, with low toxicity and high stability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identifies substituent positions (e.g., chlorine atoms, aryl groups) via characteristic shifts (e.g., methyl protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray crystallography : Confirms fused-ring geometry and substituent orientation (e.g., dihedral angles between triazole and pyridine rings) .
  • HRMS-ESI : Validates molecular weight and isotopic patterns .

Q. What are the primary biological activities reported for this compound class?

  • Herbicidal activity : 8-Chloro-3-(4-propylphenyl) derivatives inhibit dicotyledonous weeds (e.g., Amaranthus retroflexus) at 37.5 g a.i. ha⁻¹ .
  • Antifungal properties : Derivatives with hydrazone moieties show efficacy against Candida species via microwave-assisted synthesis .
  • Receptor modulation : Acts as a positive allosteric modulator of mGluR2 receptors and an antagonist of retinol-binding protein 4 (RBP4) .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and reproducibility?

  • Solvent selection : Ethanol or pyridine minimizes side reactions during cyclization .
  • Oxidant choice : Replace toxic Cr(VI) reagents with NaOCl or PhI(OAc)₂ for greener protocols .
  • Purification : Use alumina plugs or recrystallization to isolate high-purity products (>90%) .

Q. What computational methods support the design of bioactive derivatives?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal activity .
  • 3D-QSAR/CoMFA : Guides structural modifications by modeling steric/electrostatic fields (e.g., enhancing herbicidal activity via para-substituted aryl groups) .

Q. How to resolve contradictions in biological activity data across studies?

  • Dosage calibration : Activity discrepancies may arise from variations in testing concentrations (e.g., 50% inhibition at 37.5 g a.i. ha⁻¹ vs. 150 g a.i. ha⁻¹) .
  • Orthogonal assays : Validate receptor modulation (e.g., mGluR2) using both binding assays and functional cAMP measurements .

Q. What strategies improve selectivity in receptor-binding applications?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl) at the 6/8 positions to enhance hydrophobic interactions with RBP4’s β-ionone pocket .
  • Isosteric replacement : Replace triazole with pyrimidine to assess binding affinity changes .

Q. What challenges arise in crystallographic analysis of triazolopyridine derivatives?

  • Polymorphism : Substituent flexibility (e.g., benzyloxy groups) may lead to multiple crystal forms, requiring low-temperature data collection .
  • Disorder modeling : Dynamic substituents (e.g., methyl groups) complicate electron density maps, necessitating constrained refinement .

Q. How to analyze structure-activity relationships (SAR) using diverse datasets?

  • Meta-analysis : Cross-reference herbicidal, antifungal, and receptor-binding data to identify conserved pharmacophores (e.g., 3-aryl substitution enhances broad-spectrum activity) .
  • Machine learning : Train models on datasets (e.g., IC₅₀ values, logP) to predict novel derivatives with dual herbicidal/antifungal activity .

Q. Tables

Derivative Biological Activity Key Substituents Reference
8-Cl-3-(4-propylphenyl)Herbicidal (50% inhibition)8-Cl, 3-aryl
3-Hydrazone derivativesAntifungal (MIC = 8 µg/mL)Hydrazone at C3
RBP4 antagonist derivativesIC₅₀ = 120 nM (RBP4 binding)Carboxylic acid at C3

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